molecular formula C12H12N2O2S B12215734 (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

Cat. No.: B12215734
M. Wt: 248.30 g/mol
InChI Key: IVEJXGNFULDNLM-NTMALXAHSA-N
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Description

Nomenclature and Structural Elucidation of (5Z)-3-(2-Aminoethyl)-5-Benzylidene-1,3-Thiazolidine-2,4-Dione

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name, (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione , reflects its core structure and substituents. Breaking this down:

  • Thiazolidine-2,4-dione : A five-membered heterocyclic ring containing sulfur (thio-), nitrogen, and two ketone groups at positions 2 and 4.
  • 5-Benzylidene : A benzylidene substituent (C₆H₅–CH=) at position 5 of the thiazolidine ring, with the double bond in the Z-configuration.
  • 3-(2-Aminoethyl) : An ethylamine side chain (–CH₂CH₂NH₂) attached to the nitrogen at position 3.

Isomeric considerations arise primarily from the stereochemistry of the benzylidene group. The Z-configuration indicates that the phenyl group and the thiazolidine ring’s oxygen atoms are on the same side of the double bond. This contrasts with the E-isomer observed in structurally related compounds, such as (5E)-5-benzylidene-1,3-thiazolidine-2,4-dione.

Table 1: Key Nomenclature and Isomeric Comparisons

Feature Description Source
IUPAC Name (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione
Molecular Formula C₁₂H₁₂N₂O₂S
Benzylidene Configuration Z-isomer (phenyl and ring oxygens on same side)
Related E-Isomer (5E)-5-benzylidene-1,3-thiazolidine-2,4-dione (CAS 3774-99-0)

Molecular Geometry and Z-Configuration Analysis

The compound’s geometry is defined by its thiazolidine-2,4-dione core, which adopts a non-planar conformation due to the saturated sulfur-containing ring. Key features include:

  • Double Bond Geometry : The Z-configuration of the benzylidene group imposes steric constraints, forcing the phenyl ring and thiazolidine oxygen atoms into proximity. This arrangement is evident in the SMILES notation C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN, where the / and \ symbols denote stereochemistry.
  • Side Chain Orientation : The 2-aminoethyl group at position 3 extends outward, enabling potential hydrogen bonding via its primary amine.

Computational studies suggest that the Z-configuration stabilizes the molecule through intramolecular interactions between the phenyl ring and the thiazolidine-dione moiety. This contrasts with the E-isomer, where the phenyl group is oriented away from the ring, reducing such interactions.

Comparative Analysis with Rhodanine and Thiazolidine-2,4-Dione Scaffolds

The compound belongs to the thiazolidine-2,4-dione family, a scaffold distinct from rhodanine (2-thioxothiazolidin-4-one) due to the absence of a thione group. Key comparisons include:

Structural Differences:
  • Thiazolidine-2,4-dione : Contains two ketone groups (C=O) at positions 2 and 4.
  • Rhodanine : Replaces the 2-ketone with a thione (C=S), altering electronic properties and biological activity.
Functional Implications:
  • Drug Discovery Potential : Thiazolidine-2,4-diones are explored for antimicrobial and antidiabetic applications, whereas rhodanines are often criticized as pan-assay interference compounds (PAINS) due to non-specific binding.
  • Substituent Effects : The 2-aminoethyl and benzylidene groups in (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione may enhance target specificity compared to simpler thiazolidinediones.

Table 2: Scaffold Comparison

Scaffold Core Structure Key Modifications Biological Relevance
Thiazolidine-2,4-dione C=O at C2 and C4 3-(2-aminoethyl), 5-benzylidene (Z) Targeted therapeutics
Rhodanine C=S at C2, C=O at C4 Often unmodified PAINS liabilities

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O2S/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2/b10-8-

InChI Key

IVEJXGNFULDNLM-NTMALXAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and benzaldehyde derivatives forms the 5-benzylidene moiety. This step is critical for introducing the exocyclic double bond (Z-configuration) and aromatic substituents.

General Procedure :

  • Base Activation : Thiazolidine-2,4-dione is deprotonated using KOH or piperidine in ethanol.

  • Condensation : Benzaldehyde derivatives react with the activated TZD at 70–80°C for 6–12 hours.

  • Workup : Precipitation in ice-water yields the 5-benzylidene intermediate, purified via recrystallization (e.g., ethanol/DMF).

Example :

  • Reactants : Thiazolidine-2,4-dione (1 eq), benzaldehyde (1 eq), piperidine (10 mol%).

  • Conditions : Reflux in ethanol (12 hours), yield: 52–85%.

N-Substitution with 2-Aminoethyl Group

The 3-position of TZD is alkylated using 2-bromoethylamine or its protected derivatives.

Stepwise Protocol :

  • Protection : Boc-protected 2-bromoethylamine reacts with TZD in DMF at 80°C.

  • Deprotection : HCl in dioxane removes the Boc group, yielding the free amine.

Optimization :

  • Solvent : DMF > ethanol (yield increase from 65% to 82%).

  • Temperature : 80°C minimizes side products (e.g., over-alkylation).

Microwave-Assisted Synthesis

Accelerated Condensation

Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields.

Procedure :

  • Reactants : TZD, benzaldehyde, piperidine (catalyst).

  • Conditions : 250 W, 5–10 minutes, solvent-free.

  • Yield : 83–91% (vs. 70–85% conventional).

Advantages :

  • Energy Efficiency : 80% reduction in energy consumption.

  • Stereoselectivity : Z-isomer predominance (>95%) due to controlled heating.

Solid-Phase and Solvent-Free Methods

EDDA-Catalyzed Reactions

Ethylenediamine diacetate (EDDA) enables solvent-free, high-yield synthesis at room temperature.

Protocol :

  • Catalyst : 5–10 mol% EDDA.

  • Conditions : 80°C, 150 minutes, yield: 91%.

  • Recyclability : EDDA reused 4× with <10% yield drop.

Deep Eutectic Solvents (DES)

DES (e.g., choline chloride:urea) act as dual solvent-catalysts, enhancing sustainability.

Example :

  • DES Composition : Choline chloride: N-methylurea (1:2).

  • Yield : 68–75% (vs. 52% in ethanol).

  • Reaction Time : 2 hours (vs. 12 hours conventional).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeZ/E Selectivity
Conventional KnoevenagelEthanol, reflux, 12 h52–8512 h85:15
MicrowaveSolvent-free, 250 W, 5 min83–915–10 min>95:5
EDDA-CatalyzedSolvent-free, 80°C, 2.5 h912.5 h90:10
DES-MediatedCholine chloride:urea, 80°C68–752 h88:12

Key Findings :

  • Microwave and EDDA methods offer superior yields and selectivity.

  • DES balances environmental and efficiency metrics.

Stereochemical Control and Characterization

Z-Isomer Dominance

The Z-configuration is favored due to:

  • Thermodynamic Control : Stabilization via intramolecular H-bonding.

  • Kinetic Factors : Faster formation of the Z-isomer under mild conditions.

Verification :

  • ¹H NMR : Exocyclic proton (CH=) at δ 7.7–7.8 ppm (singlet).

  • X-ray Crystallography : Confirms planar geometry and Z-configuration.

Industrial Scalability and Challenges

Batch vs. Continuous Flow

  • Batch Reactors : Standard for small-scale production (≤10 kg).

  • Continuous Flow : Reduces reaction time by 50% and improves purity.

Purification Challenges

  • Impurities : Unreacted aldehydes and over-alkylated byproducts.

  • Solutions : Gradient HPLC (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.

    Substitution: The aminoethyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Antidiabetic Properties

One of the most significant applications of (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione is its role as a thiazolidinedione derivative, which has been studied for its antidiabetic effects. Thiazolidinediones are known to enhance insulin sensitivity and are used in the management of type 2 diabetes mellitus.

  • Mechanism of Action : The compound acts by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels .
  • Research Findings : Studies have shown that thiazolidinedione derivatives can positively influence mitochondrial respiration and cellular metabolism. For instance, (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione demonstrated enhanced survival rates in Drosophila models subjected to high-fat diets, indicating its potential role in metabolic regulation .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. The structural features of thiazolidinediones contribute to their ability to interact with microbial enzymes or cellular components.

  • Inhibition Studies : Research indicates that certain thiazolidinedione derivatives exhibit significant inhibitory activity against bacterial strains such as Salmonella typhi. The binding affinity and inhibition constants suggest that these compounds could be developed as alternative treatments for enteric fever .

Cancer Research

Recent studies have explored the potential of (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione in cancer therapy.

  • PTP1B Inhibition : Some derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer progression. Compounds with similar structures showed IC50 values indicating strong inhibitory effects, suggesting their potential use as anticancer agents .

Neuroprotective Effects

Emerging research points to the neuroprotective properties of thiazolidinedione derivatives.

  • Cellular Protection : Studies have indicated that these compounds may protect neuronal cells from oxidative stress and apoptosis. The precise mechanisms are still under investigation but may involve modulation of mitochondrial function and reduction of inflammatory pathways .

Data Table: Summary of Applications

Application AreaMechanism/EffectReference
AntidiabeticActivates PPAR-γ; improves insulin sensitivity
AntimicrobialInhibits growth of pathogens like Salmonella typhi
Cancer ResearchInhibits PTP1B activity; potential anticancer agent
NeuroprotectiveProtects against oxidative stress

Case Study 1: Antidiabetic Effects in Drosophila

A study investigated the effects of (5Z)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione on Drosophila melanogaster under high-fat diet conditions. Results indicated that the compound significantly improved lifespan and metabolic profiles compared to controls, suggesting its utility in managing obesity-related metabolic dysfunctions .

Case Study 2: Inhibition of PTP1B

In a series of experiments assessing the inhibitory effects on PTP1B, several thiazolidinedione derivatives were synthesized and tested. The most potent compound exhibited an IC50 value indicative of strong inhibition, supporting further development for therapeutic applications targeting cancer .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in glucose metabolism, thereby exerting its antidiabetic effects.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Activity: Benzylidene Modifications: The introduction of electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., ethoxy) groups on the benzylidene ring alters target selectivity. For example, the 4-ethoxy group in compound [127] enhances melanoma selectivity , while the 4-chloro-3-nitro derivative (CAS: 1173582-56-3) may improve binding to hydrophobic enzyme pockets . Position 3 Modifications: The 2-aminoethyl group is common in anticancer analogs, but bulkier substituents (e.g., piperazine-triazole in L-173) improve antifungal activity by targeting fungal cytochrome P450 enzymes .

Core Heterocycle Variations :

  • Replacement of the thiazolidinedione core with imidazolidinedione (e.g., compound IIIa) reduces activity against ERK1/2 but may enhance interactions with indole-containing targets .

Isomerism (Z vs E) :

  • The E-isomer of the parent compound exhibits strong HIV-1 RT inhibition, while the Z-isomer’s activity remains less characterized. Computational studies suggest stereochemistry influences binding to catalytic aspartate residues .

Physicochemical Properties :

  • Solubility: L-173’s solubility in buffer solutions (pH 1.2–7.4) and cyclodextrin complexes highlights strategies to improve bioavailability .
  • Thermodynamic Stability: Derivatives with coumarin groups (e.g., 5a) show enhanced stability in polar solvents, critical for oral administration .

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